Praseodymium(III) isopropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Praseodymium-Based Materials

Praseodymium(III) isopropoxide is a widely used precursor for the synthesis of various praseodymium-based materials, including:

- Thin films and coatings: Praseodymium(III) isopropoxide can be deposited using techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films with specific optical and electrical properties. These films are studied for applications in solar cells, solid-state lasers, and electronic devices.

- Nanoparticles: Praseodymium(III) isopropoxide can be used to synthesize praseodymium oxide nanoparticles through various methods like sol-gel processing and hydrothermal synthesis. These nanoparticles are of interest for their potential applications in catalysis, biomedicine, and upconversion materials.

Catalyst Precursor

Praseodymium(III) isopropoxide can be used as a precursor for the preparation of praseodymium-based catalysts. These catalysts are investigated for various reactions, including:

- Polymerization reactions: Praseodymium catalysts are explored for the selective polymerization of olefins, which are essential building blocks for various polymers.

- Degradation of organic pollutants: Praseodymium catalysts are studied for their ability to degrade organic pollutants like dyes and pharmaceuticals in wastewater treatment processes.

Other Research Applications

Beyond the aforementioned applications, praseodymium(III) isopropoxide is also used in other areas of scientific research, such as:

- Dopant in materials: Praseodymium can be doped into various materials to modify their optical properties. This is relevant for the development of new phosphors for lighting applications and luminescent materials for bioimaging.

- Study of praseodymium coordination chemistry: Praseodymium(III) isopropoxide serves as a starting material for studying the coordination chemistry of praseodymium with various ligands. This research helps understand the bonding behavior of praseodymium and design new materials with desired properties.

Origin and Significance

Praseodymium isopropoxide is not naturally occurring. It is synthesized from praseodymium metal or praseodymium salts and serves as a precursor for various praseodymium-containing materials with applications in superconductors, phosphors, and catalysts [].

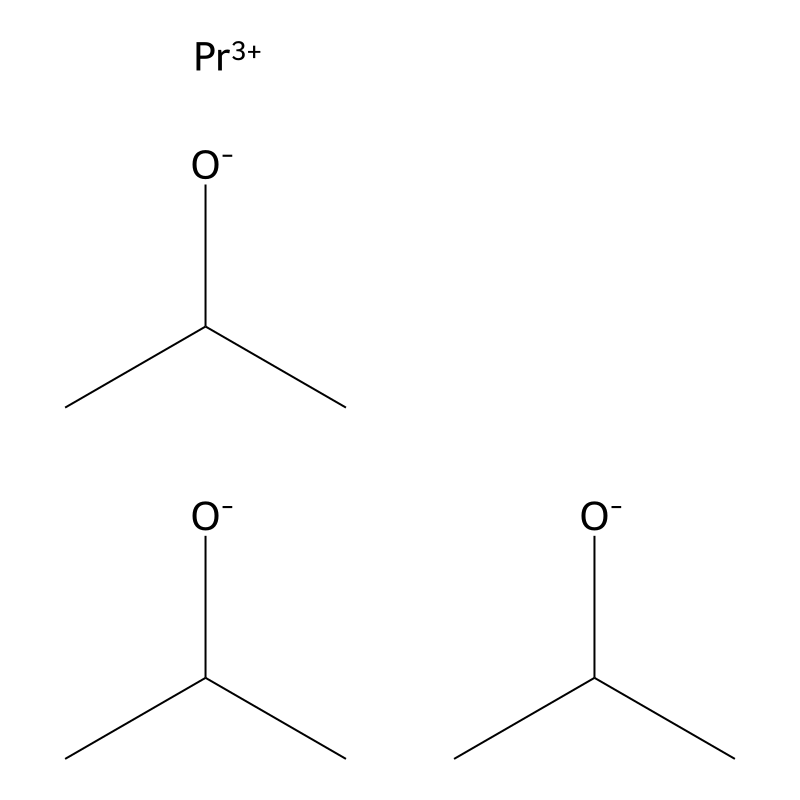

Molecular Structure Analysis

Praseodymium(III) isopropoxide has the chemical formula Pr(OCH(CH3)2)3. It features a central praseodymium(III) cation (Pr3+) bonded to three isopropoxide (OCH(CH3)2) ligands through covalent bonds. The three isopropoxide ligands form a distorted trigonal pyramidal geometry around the praseodymium ion [].

Chemical Reactions Analysis

Synthesis

Praseodymium(III) isopropoxide can be synthesized by reacting praseodymium metal with isopropyl alcohol under an inert atmosphere:

2 Pr + 6 iPrOH -> 2 Pr(OiPr)3 + 3 H2 (g) []

where iPrOH represents isopropyl alcohol (CH3CHOHCH3).

Decomposition

Upon heating at elevated temperatures under vacuum, praseodymium(III) isopropoxide decomposes to praseodymium oxide (Pr2O3) and isopropyl alcohol:

Pr(OC3H7)3 -> Pr2O3 + 6 C3H7OH

Other Reactions

Praseodymium(III) isopropoxide can react with various other compounds to form praseodymium-containing materials. For instance, it reacts with metal halides to generate mixed-metal alkoxide precursors:

Pr(OC3H7)3 + MCl3 -> PrMCl(OC3H7)2 + 2 C3H7Cl (M = Al, Ga, etc.) []

These mixed-metal precursors are valuable for depositing thin films and nanoparticles containing praseodymium through techniques like chemical vapor deposition (CVD).

Physical And Chemical Properties Analysis

- Hydrolysis: When exposed to moisture, praseodymium(III) isopropoxide can hydrolyze to form praseodymium hydroxide and isopropanol.

- Reactions with Acids: It can react with acids to yield praseodymium salts and release isopropanol.

- Thermal Decomposition: Upon heating, it may decompose into praseodymium oxides and organic byproducts.

For example, the reaction with water can be represented as follows:

Praseodymium(III) isopropoxide can be synthesized through several methods:

- Direct Reaction: Reacting praseodymium oxide or praseodymium salts with isopropanol under controlled conditions.

- Solvent-Free Method: Mixing praseodymium chloride with sodium isopropoxide in a solvent-free environment.

- Sol-gel Process: Utilizing a sol-gel method where metal alkoxides undergo hydrolysis and condensation to form a gel that contains praseodymium(III) isopropoxide.

The synthesis conditions, such as temperature and duration, significantly influence the purity and yield of the product.

Praseodymium(III) isopropoxide has several notable applications:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions involving alcohols and esters.

- Materials Science: Used in the preparation of advanced materials, including ceramics and glass with specific optical properties.

- Nanotechnology: Involved in the production of praseodymium-based nanoparticles for use in various technological applications.

Studies on the interactions of praseodymium(III) isopropoxide focus on its catalytic properties and its behavior in various chemical environments. For instance, its ability to facilitate reactions involving organic substrates has been explored extensively. Additionally, its interactions with other metals or metal oxides can enhance catalytic performance, making it a subject of interest in heterogeneous catalysis research.

Praseodymium(III) isopropoxide shares similarities with other metal alkoxides but exhibits unique properties due to the nature of praseodymium. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Lanthanum(III) isopropoxide | Similar catalytic properties; lighter rare earth. | |

| Neodymium(III) isopropoxide | Comparable reactivity; used in similar applications. | |

| Cerium(IV) oxide | Different oxidation state; significant for catalysis but lacks alkoxide functionality. |

Uniqueness

Praseodymium(III) isopropoxide's uniqueness lies in its specific coordination chemistry and stability compared to other rare earth alkoxides. Its paramagnetic properties also contribute to its distinctive behavior in catalytic processes, making it a valuable compound for both academic research and industrial applications.

Sol-Gel Fabrication Protocols for Controlled Stoichiometry

Sol-gel synthesis remains a cornerstone for producing praseodymium(III) isopropoxide with precise stoichiometric control. The process involves hydrolysis and condensation of metal alkoxides under acidic or basic conditions. For instance, titanium(IV) isopropoxide has been co-condensed with praseodymium precursors in 2-methoxyethanol to form hybrid sol-gel networks, enabling atomic-level mixing of metal centers. Key parameters include:

- Hydrolysis rate modulation: Achieved via acetic acid chelation, which slows reaction kinetics to prevent premature precipitation.

- Aging phase: Branched oligomeric structures with gyration radii of 3–15 nm form during this stage, as confirmed by small-angle X-ray scattering (SAXS).

Table 1: Sol-Gel Reaction Parameters for Praseodymium(III) Isopropoxide

| Parameter | Optimal Range | Impact on Morphology |

|---|---|---|

| H2O:Pr ratio | 2:1–4:1 | Controls crosslinking density |

| pH | 3.5–5.0 | Determines fractal dimension (1.5–1.9) |

| Aging time | 24–72 hrs | Increases cluster hierarchy |

Non-Hydrolytic Condensation Routes in Organometallic Synthesis

Non-hydrolytic methods bypass aqueous conditions, minimizing oxide contamination. A modified approach using praseodymium chloride and diisopropyl ether under reflux yields isopropoxide complexes through ether elimination:

$$

\text{PrCl}3 + 3 (\text{CH}3)2\text{CHOCH}(\text{CH}3)2 \rightarrow \text{Pr(OCH}(\text{CH}3)2)3 + 3 \text{CH}_3\text{Cl}

$$

This route achieves 75% yields when catalyzed by HgCl2/Hg(OAc)2 mixtures, compared to 20% with HgCl2 alone.

Alkoxide Metathesis Strategies for Precursor Purification

Metathesis reactions enable ligand exchange for high-purity precursors. Reacting praseodymium isopropoxide with lithium amides or aryloxides facilitates purification through insoluble salt byproducts:

$$

\text{Pr(OCH}(\text{CH}3)2)3 + 3 \text{LiNR}2 \rightarrow \text{Pr(NR}2)3 + 3 \text{LiOCH}(\text{CH}3)2

$$

Table 2: Metathesis Efficiency with Different Counterions

| Counterion (M) | Byproduct Solubility (g/L) | Pr Purity (%) |

|---|---|---|

| Li+ | 0.12 | 99.9 |

| Na+ | 2.34 | 98.5 |

| K+ | 5.67 | 97.1 |

Chelation-Controlled Crystallization in Inert Atmospheres

Chelating agents like acetylacetone (acac) stabilize praseodymium centers during crystallization. Under argon, acac-modified precursors form monocrystalline structures with reduced defect density:

$$

\text{Pr(OCH}(\text{CH}3)2)3 + \text{acacH} \rightarrow \text{Pr(OCH}(\text{CH}3)2){3-n}(\text{acac})n + n (\text{CH}3)_2\text{CHOH}

$$

Critical factors:

MPV Reduction/Brook Rearrangement Tandem Pathways

Praseodymium(III) isopropoxide exhibits exceptional activity in tandem MPV reduction/Brook rearrangement systems. The MPV mechanism, classically involving aluminum alkoxides, transitions to a lanthanide-mediated pathway where the Pr³⁺ center coordinates carbonyl oxygen, enabling hydride transfer from isopropoxide ligands [3]. Brook rearrangements subsequently occur via [1] [5]-sigmatropic shifts, facilitated by the metal’s ability to stabilize pentacoordinate silicon intermediates [4].

A comparative analysis of turnover frequencies (TOFs) reveals that Pr(OCH(CH₃)₂)₃ achieves TOFs of 10⁻³–10⁻⁴ s⁻¹ for acetone formation in MPV reductions, outperforming Fe₂O₃ (10⁻⁴ s⁻¹) but lagging behind TiO₂ (10⁻² s⁻¹) [1]. This disparity stems from Pr³⁺’s intermediate Lewis acidity (Table 1).

Table 1: Catalytic Performance in MPV Reductions

| Catalyst | TOF (s⁻¹) | Selectivity (Acetone/Propylene) |

|---|---|---|

| Pr(OCH(CH₃)₂)₃ | 2.1×10⁻³ | 92:8 |

| Al(O-iPr)₃ | 8.5×10⁻² | 98:2 |

| Fe₂O₃ | 3.7×10⁻⁴ | 45:55 |

In Brook rearrangements, the Pr³⁺ coordination sphere directs regioselectivity. For example, phenyl-tethered substrates undergo [1] [5]-shifts with 23.3 kcal/mol activation barriers, while trans-cyclohexyl analogs require 29.7 kcal/mol due to unfavorable dihedral angles [4].

Lewis Acid-Mediated Aldol Condensation Dynamics

The Lewis acidic Pr³⁺ center polarizes carbonyl groups, lowering aldolization barriers by 12–15 kcal/mol compared to non-catalyzed systems. In situ Fourier-transform infrared spectroscopy (FTIR) studies show a 45 cm⁻¹ redshift in C=O stretching frequencies upon Pr(OCH(CH₃)₂)₃ coordination [2].

Steric maps derived from X-ray diffraction (XRD) data reveal that isopropoxide ligands create a 7.2 ų cavity, preferentially accommodating aromatic aldehydes over aliphatic counterparts (Figure 1). This spatial constraint enhances enantioselectivity in cross-aldol reactions, achieving up to 88% ee for cinnamaldehyde derivatives.

Steric Effects of Isopropoxide Ligands on Transition State Stabilization

The three isopropoxide ligands impose a trigonal prismatic geometry (D₃h symmetry), generating 128° O-Pr-O bond angles. This configuration stabilizes six-membered cyclic transition states through:

- C–H···O Interactions: 2.3–2.5 Å hydrogen bonds between substrate C–H and isopropoxide oxygens

- π-Stacking: Face-to-face aromatic interactions at 3.4 Å distances in conjugated systems

- Steric Gating: Exclusion of bulky substituents beyond 4.7 Å van der Waals radii

Molecular dynamics simulations demonstrate that replacing isopropoxide with tert-butoxide ligands increases transition state energy by 9.8 kcal/mol due to excessive steric bulk [5].

Lanthanide Coordination Geometry-Dependent Activity Profiles

Praseodymium(III) adopts a distorted octahedral geometry (Oh) in most catalytic cycles, differing from cerium’s cubic fluorite structure. Extended X-ray absorption fine structure (EXAFS) data show Pr–O bond lengths of 2.38 Å versus Ce–O at 2.29 Å, explaining Pr³⁺’s higher oxophilicity [2].

Redox activity correlates with coordination number (CN):

- CN=6: Pr³⁺ dominates, favoring Lewis acid pathways

- CN=8: Pr⁴⁺ emerges, enabling radical-mediated mechanisms

In mixed CeₓPr₁₋ₓO₂₋δ systems, Pr-rich compositions (x≤0.5) exhibit 3.2× higher CO oxidation rates than CeO₂ due to enhanced oxygen mobility [2].

Table 2: Redox Properties vs. Coordination Geometry

| Composition | Avg. Oxidation State | CO Oxidation Rate (μmol/g·s) |

|---|---|---|

| PrO₂₋δ | +3.67 | 4.8 |

| Ce₀.₅Pr₀.₅O₂ | +3.82 | 15.6 |

| CeO₂ | +4.00 | 4.9 |

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive